2-(2,5-二氯苯氧基)-2-甲基丙酰氯

描述

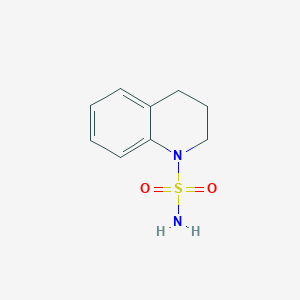

“2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride” is a specialty product used for proteomics research . It has a molecular formula of C9H7Cl3O2 and a molecular weight of 253.51 .

Molecular Structure Analysis

The molecular structure of “2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride” is represented by the formula C9H7Cl3O2 . The average mass is 253.510 Da and the monoisotopic mass is 251.951157 Da .科学研究应用

抗肿瘤特性

一项研究重点介绍了合成含有二氯苯氧基核的化合物,特别是关注它们的初步抗肿瘤活性。一种具有与 2-(2,5-二氯苯氧基)-2-甲基丙酰氯 相似结构的化合物在减少存活肿瘤细胞计数方面显示出显着的潜力,表明在癌症研究和治疗中具有潜在应用 (Abdel-Wahab、Farghaly 和 Badria,2011)。

抗菌和抗真菌应用

三氯生含有与本化学品相似的二氯苯氧基部分,已被广泛用作抗菌和抗真菌剂。对三氯生的分子作用基础的研究揭示了其对微生物细胞中脂质生物合成的有效抑制作用,表明类似化合物具有广泛的抗菌应用潜力 (Levy 等人,1999)。

环境影响和降解研究

涉及氯苯氧基除草剂的研究(在结构上与 2-(2,5-二氯苯氧基)-2-甲基丙酰氯 相关)重点关注其环境影响和降解。已经对这些化合物在水处理过程中的降解进行了研究,这对于了解这些化学品的环境归宿和潜在风险至关重要 (Rule、Ebbett 和 Vikesland,2005)。

合成和结构分析

一些研究重点关注含有二氯苯氧基部分的化合物的合成和结构分析。这些研究有助于了解此类化合物的化学性质和在制药和材料科学等各个领域的潜在应用 (Black、Kumar 和 McConnell,1996)。

除草活性与选择性

已经对与 2-(2,5-二氯苯氧基)-2-甲基丙酰氯 在结构上相关的化合物双草醚甲酯的生理作用进行了研究,以了解其作为除草剂的选择性和作用机制。这项研究对开发对环境影响最小的选择性农用化学品具有重要意义 (Shimabukuro、Shimabukuro、Nord 和 Hoerauf,1978)。

安全和危害

The safety data sheet for a similar compound, 2,5-Dichlorophenol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas .

作用机制

Target of Action

It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D primarily targets broadleaf weeds, causing uncontrolled growth while leaving most grasses unaffected .

Mode of Action

Systemic herbicides are absorbed and translocated throughout the plant, causing uncontrolled growth and eventually death .

Biochemical Pathways

Related compounds like 2,4-d are known to disrupt plant growth by mimicking natural plant hormones, leading to uncontrolled cell division and growth .

Pharmacokinetics

Related compounds like 2,4-d are known to be highly water-soluble, which influences their distribution and bioavailability .

Result of Action

Based on its structural similarity to 2,4-d, it might cause uncontrolled growth in targeted plants, leading to their eventual death .

Action Environment

The action of 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride can be influenced by various environmental factors. For instance, the degradation of similar compounds like 2,4-D can be affected by the presence of certain microorganisms in the environment . Additionally, the high water solubility of these compounds can influence their distribution and persistence in the environment .

生化分析

Biochemical Properties

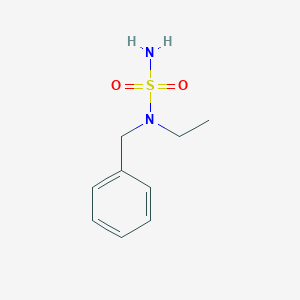

2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates. This interaction is crucial for the formation of acetylated derivatives, which are important intermediates in various metabolic pathways. Additionally, 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride can react with proteins and other biomolecules, forming covalent bonds that modify their structure and function .

Cellular Effects

The effects of 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride can affect gene expression by modifying transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride exerts its effects through various mechanisms. One of the primary mechanisms is the covalent modification of target proteins, which can alter their activity, stability, and interactions with other biomolecules. This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that prolonged exposure to 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride in animal models vary with different dosages. At low doses, this compound can have minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that high doses of 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride can cause liver and kidney damage, as well as alterations in blood chemistry and hematological parameters. It is important to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride is involved in various metabolic pathways, including those related to the synthesis and degradation of organic compounds. It interacts with enzymes such as cytochrome P450s, which play a key role in the metabolism of xenobiotics. These interactions can lead to the formation of metabolites that are further processed by other enzymes and cofactors. The metabolic flux and levels of specific metabolites can be affected by the presence of 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can be influenced by factors such as concentration, cell type, and the presence of other biomolecules. Understanding the transport and distribution of 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride is crucial for elucidating its biochemical effects .

Subcellular Localization

The subcellular localization of 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence cellular metabolism and energy production.

属性

IUPAC Name |

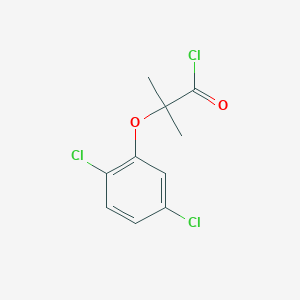

2-(2,5-dichlorophenoxy)-2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O2/c1-10(2,9(13)14)15-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAJDJVWUDNMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675492 | |

| Record name | 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-84-0 | |

| Record name | 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)

![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)

![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)

![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)